2-Amino-5-iodo-3-methylbenzoic Acid
Overview
Description
2-Amino-5-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 are replaced by an amino group, an iodine atom, and a methyl group, respectively. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodination of 2-Amino-3-methylbenzoic Acid: One common method for synthesizing 2-Amino-5-iodo-3-methylbenzoic acid involves the iodination of 2-amino-3-methylbenzoic acid.
N-Iodosuccinimide Method: Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In this process, 2-amino-3-methylbenzoic acid is dissolved in N,N-dimethylformamide (DMF) and reacted with NIS at 80°C for 2 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Amino-5-iodo-3-methylbenzoic acid can undergo substitution reactions, where the iodine atom can be replaced by other functional groups. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Oxidation and Reduction: The amino group in this compound can undergo oxidation to form nitro or nitroso derivatives. Conversely, reduction reactions can convert the amino group to a hydroxylamine or an amine.
Common Reagents and Conditions
Iodination: Iodine, potassium peroxodisulfate, N-iodosuccinimide (NIS)
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Nitro or nitroso derivatives
Reduction Products: Hydroxylamine or amine derivatives
Scientific Research Applications
2-Amino-5-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The iodine atom in the compound can also participate in halogen bonding, which can influence its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar structure but lacks the iodine atom.
2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of an iodine atom.
2-Amino-3-methylbenzoic acid: Precursor to 2-Amino-5-iodo-3-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
2-amino-5-iodo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKOJKHXWWNXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459552 | |
Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108857-24-5 | |
Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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